molecular formula C10H20ClNO3 B6201049 ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride CAS No. 2694734-61-5

ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride

Cat. No.: B6201049
CAS No.: 2694734-61-5
M. Wt: 237.72 g/mol
InChI Key: XAYWCWWUSQNZPX-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride (EEPC-HCl) is an organic compound with a unique chemical structure that has been studied for its potential applications in a wide range of scientific fields. EEPC-HCl has been used in the synthesis of several compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride has been studied for its potential applications in a variety of scientific fields. This compound has been used in the synthesis of several compounds, including analogs of a known antifungal. This compound has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been studied as a potential drug delivery system, as it has been shown to be capable of transporting drugs across cell membranes.

Mechanism of Action

The exact mechanism of action of ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride is still not well understood. However, it has been hypothesized that this compound may act as an agonist of certain receptors, such as G-protein coupled receptors, which may be involved in the regulation of various cellular processes. Additionally, this compound has been shown to interact with certain enzymes, such as cytochrome P450, which may be involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not well understood. However, it has been shown to have some effects on cells, including the induction of apoptosis and the inhibition of cell proliferation. Additionally, this compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride has several advantages for use in lab experiments, including its low cost, easy availability, and rapid synthesis. Additionally, this compound has been shown to be stable in aqueous solutions, making it ideal for use in a variety of lab experiments. However, this compound also has some limitations, such as its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride are vast and there are a number of potential future directions for research. These include further investigation of its potential therapeutic applications, such as its use as an anti-cancer and anti-inflammatory agent. Additionally, further research is needed to understand the exact mechanism of action of this compound and to develop more efficient drug delivery systems based on this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to develop new and improved synthetic methods for the production of this compound.

Synthesis Methods

Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride can be synthesized from ethyl 4-ethoxypiperidine-4-carboxylate (EEPC) by reacting it with hydrochloric acid (HCl). The reaction of EEPC with HCl yields this compound and water. The reaction is typically carried out in an aqueous solution and the reaction is complete within a few minutes. The reaction can be monitored using thin-layer chromatography and the product can be isolated using vacuum filtration.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride involves the reaction of ethyl 4-piperidone-4-carboxylate with ethanol and hydrochloric acid.", "Starting Materials": [ "Ethyl 4-piperidone-4-carboxylate", "Ethanol", "Hydrochloric acid" ], "Reaction": [ "Add ethyl 4-piperidone-4-carboxylate to a mixture of ethanol and hydrochloric acid", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold ethanol and dry under vacuum", "Recrystallize the solid from ethanol to obtain ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride" ] }

2694734-61-5

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

ethyl 4-ethoxypiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-3-13-9(12)10(14-4-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H

InChI Key

XAYWCWWUSQNZPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)OCC.Cl

Purity

95

Origin of Product

United States

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